molecular formula C11H5BrF3IN2 B13725693 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

Cat. No.: B13725693
M. Wt: 428.97 g/mol
InChI Key: BMGYJJWETUKRQG-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of bromine, iodine, and trifluoromethyl groups in this compound makes it highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures ranging from 50°C to 100°C under an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups enhances its reactivity and ability to form strong interactions with biological molecules. Molecular docking studies have shown that similar compounds can bind to hydrophobic pockets of enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
  • 6-(3-Fluorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
  • 6-(3-Methylphenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

Uniqueness

6-(3-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The combination of bromine, iodine, and trifluoromethyl groups provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C11H5BrF3IN2

Molecular Weight

428.97 g/mol

IUPAC Name

4-(3-bromophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H5BrF3IN2/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H

InChI Key

BMGYJJWETUKRQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)I)C(F)(F)F

Origin of Product

United States

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